2-Cyclopropylcyclobutanone
Overview
Description
2-Cyclopropylcyclobutanone, also known as 2-cyclopropylcyclobutanone, is a cyclic ketone with a molecular formula of C6H10O. It is a cyclic ether with a four-membered ring composed of two carbon atoms and two oxygen atoms. It is a colorless liquid with a faint sweet odor and is insoluble in water. 2-Cyclopropylcyclobutanone is used as an intermediate in the synthesis of various pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as an analytical reagent.
Scientific Research Applications
Chemical Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . In this context, 2-Cyclopropylcyclobutanone can be used as a precursor for the synthesis of these natural products.
Drug Design and Development
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties . For example, Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .
Synthesis of Bioactive Compounds
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . 2-Cyclopropylcyclobutanone can be used in the synthesis of these bioactive compounds.
Synthesis of Terpenoids, Meroterpenoids, and Alkaloids
In recent years, a variety of natural products containing cyclobutane motifs have been identified as terpenoids, meroterpenoids, and alkaloids . 2-Cyclopropylcyclobutanone can be used in the synthesis of these natural products.
Synthesis of Cyclobutane-Containing Secondary Metabolites
The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution . 2-Cyclopropylcyclobutanone can be used in the synthesis of these secondary metabolites.
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions , cyclopropanol , cyclopropylphenylthio and selenium-carbinols ring expansions , or ring enlargement of oxaspiropentanes . 2-Cyclopropylcyclobutanone can be used in these synthetic methods.
Mechanism of Action
properties
IUPAC Name |
2-cyclopropylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHORUEAGYIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501307 | |
Record name | 2-Cyclopropylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclobutanone | |
CAS RN |
70106-28-4 | |
Record name | 2-Cyclopropylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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